3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid
Description
Properties
IUPAC Name |
3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLHXJQPUHXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233462 | |
| Record name | 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-28-0 | |
| Record name | 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Bromobenzene Derivative Route with Malonate Chemistry
This method, extensively detailed in patent CN105503569A, involves the following steps:
- Starting Material: 3,5-bis(trifluoromethyl) bromobenzene.
- Reaction with Diethyl Malonate: The bromobenzene reacts with diethyl malonate in the presence of an alkali reagent (e.g., sodium hydride) and a suitable solvent (e.g., DMF or THF) at controlled temperatures (0°C to reflux). This step forms a malonate ester intermediate.
- Hydrolysis and Decarboxylation: The ester undergoes saponification with alkali, followed by decarboxylation to yield a phenylpropionic acid intermediate.
- Methylation: The acid is methylated using methyl sulfate or methyl iodide under basic conditions at low temperatures to produce the methylated propionic acid derivative.
- Purification: Crystallization from ethyl acetate yields the target compound with high purity.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | 3,5-bis(trifluoromethyl) bromobenzene | Alkali + solvent, 8-10h, 0°C to reflux | - | Raw material preparation |
| Malonate coupling | Diethyl malonate | Alkali, 8-10h, 0°C to reflux | - | Formation of intermediate |
| Hydrolysis & decarboxylation | Alkali | Room temp to reflux, 4-6h | - | Conversion to phenylpropionic acid |
| Methylation | Methyl sulfate | -5°C to reflux, 6-10h | 62.5-63.5% | Final methylated acid |
This method is robust, scalable, and yields the desired propionic acid derivative with high efficiency.
Method B: Friedel–Crafts Acylation Approach
Based on literature from Beilstein Journal and patents, another route involves:
- Formation of a phenylpropionic acid precursor via Friedel–Crafts acylation of aromatic compounds with malonyl chloride or related acyl chlorides.
- Cyclization or decarboxylation steps to form the aromatic core with the trifluoromethyl substituents.
- Functionalization with methylation reagents to introduce the methyl group at the appropriate position.
This approach is suitable for synthesizing analogs and can be optimized for specific substitution patterns.
Critical Reaction Conditions and Notes
| Reaction Step | Typical Conditions | Key Notes |
|---|---|---|
| Bromination | Alkali + solvent, 8-10h, 0°C to reflux | Ensures selective substitution |
| Malonate coupling | Alkali, 8-10h, 0°C to reflux | Critical for chain elongation |
| Hydrolysis | Alkali, room temp to reflux | Converts esters to acids |
| Methylation | -5°C to reflux, 6-10h | Introduces methyl group at the alpha position |
Research Findings and Optimization
- Yield Optimization: Using sodium hydride and methyl sulfate under controlled temperatures improves methylation efficiency.
- Purification: Recrystallization from ethyl acetate or similar solvents yields high-purity product.
- Reaction Times: Extended reaction times (up to 24h) may improve yields but require careful temperature control to prevent side reactions.
- Environmental Considerations: Use of greener solvents and reagents is under investigation to reduce environmental impact.
Summary of the Most Effective Method
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Bromobenzene to intermediate | 3,5-bis(trifluoromethyl) bromobenzene, alkali, solvent | 8-10h, 0°C to reflux | - | Raw material preparation |
| Malonate coupling | Diethyl malonate, alkali | 8-10h, reflux | - | Chain elongation |
| Hydrolysis & decarboxylation | Alkali | Room temp to reflux | - | Acid formation |
| Methylation | Methyl sulfate, base | -5°C to reflux, 6-10h | 62.5-63.5% | Final methylated acid |
This multi-step process, supported by patent CN105503569A, offers a reliable pathway for synthesizing 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can convert the compound into different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiemetic drugs. One notable application is in the synthesis of Netupitant, a potent NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Synthesis of Netupitant
Netupitant is a key component of Akynzeo, a combination medication approved for the prevention of nausea and vomiting associated with chemotherapy. The synthesis involves several steps where 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid serves as a crucial intermediate. Clinical trials have demonstrated its efficacy in significantly reducing episodes of nausea compared to standard treatments .
| Clinical Trial Results | Akynzeo Group | Aloxi Group |
|---|---|---|
| Acute Phase Efficacy | 98.5% | 89.7% |
| Lag Phase Efficacy | 90.4% | 80.1% |
Pharmacological Properties
The trifluoromethyl group present in the compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug design. Research has shown that compounds containing trifluoromethyl groups often exhibit improved potency and selectivity for their biological targets.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in agrochemicals and materials science due to its unique chemical properties.
Agrochemical Formulations
Research indicates that derivatives of trifluoromethyl phenyl compounds can enhance the efficacy of pesticides by improving their stability and bioavailability in agricultural formulations . This characteristic allows for lower application rates while achieving effective pest control.
Material Science
In material science, compounds like this compound are explored for their roles in developing advanced materials with specific thermal and chemical resistance properties.
Case Studies and Research Findings
Several studies have documented the successful application of this compound in various fields:
- Study on Anti-nausea Efficacy : A clinical study involving over 1700 cancer patients demonstrated that Netupitant significantly reduced nausea during both acute and delayed phases following chemotherapy .
- Agrochemical Efficacy : Research highlighted the enhanced performance of trifluoromethyl-containing pesticides, leading to increased crop yields while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may act by modulating enzyme activity or binding to receptors, thereby influencing biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its effectiveness .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical and Functional Comparisons
Electronic Effects
- Trifluoromethyl Group (-CF₃) : Present in all analogues, this group is strongly electron-withdrawing, stabilizing the phenyl ring and increasing resistance to oxidative metabolism.
- Methyl (-Me) vs. Chloro (-Cl) : The methyl group (electron-donating) in the 5-position enhances lipophilicity, whereas the chloro substituent (electron-withdrawing) in 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid increases acidity (lower pKa) and reactivity .
Steric and Spatial Effects
- In contrast, 3-(2-Trifluoromethylphenyl)propionic acid, lacking this methyl group, may exhibit better binding flexibility .
- Positional Isomerism: The 4-methyl-3-CF₃ analogue (vs. 5-Me-2-CF₃) demonstrates how minor positional changes can drastically alter molecular geometry and biological target engagement .
Polarity and Solubility
Research Findings and Patent Context
- Patent EP 4 374 877 A2 (2024) highlights derivatives of trifluoromethylphenyl propionic acids as intermediates in synthesizing anti-inflammatory agents, underscoring the importance of substituent positions for activity .
Biological Activity
3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid (CAS No. 1017779-28-0) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F3O2, which features a trifluoromethyl group attached to a phenyl ring. This structural characteristic is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases, which are critical in cell signaling pathways. For instance, related compounds have demonstrated inhibition of the AKT pathway, influencing cell proliferation and survival.
- GABA Receptor Modulation : The compound acts as a positive allosteric modulator of GABA_A receptors, which can affect neurotransmission in the central nervous system.
- Cytotoxic Effects : The compound has been reported to exhibit cytotoxicity against multiple cancer cell lines, indicating potential anticancer properties.
Anticancer Activity
The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| HCT116 | 2.30 |
| SW620 | 0.18 |
| MDA-MB-231 | 0.075 |
| HeLa | 0.058 |
These values indicate that the compound has significant inhibitory effects on cell growth across different cancer types, particularly in breast cancer (MDA-MB-231) and cervical cancer (HeLa).
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds in the same class have exhibited antimicrobial properties against various pathogens, suggesting potential for further exploration in this area .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- In Vitro Studies : A study demonstrated that derivatives with trifluoromethyl groups significantly enhance potency in inhibiting serotonin uptake compared to non-fluorinated analogs, highlighting the importance of this functional group in drug design .
- Animal Models : In vivo studies have shown that compounds with similar structures can effectively reduce tumor growth in xenograft models, supporting their potential as therapeutic agents .
- Pharmacokinetics : Research indicates that modifications to the trifluoromethyl group can alter the pharmacokinetic profiles of these compounds, affecting their absorption and distribution in biological systems .
Q & A
Basic: What are the standard synthetic routes for 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid, and how is purity ensured?
Answer:
The compound is typically synthesized via catalytic hydrogenation of unsaturated precursors using palladium on charcoal (Pd/C) under hydrogen gas (H₂). Purity (>98%) is ensured through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts . highlights analogous purification protocols for fluorinated propionic acid derivatives, emphasizing solvent recrystallization for enhanced purity.
Advanced: How can reaction conditions be systematically optimized to improve yield and reduce side products?
Answer:
Microwave-assisted synthesis (MAS) has been demonstrated to enhance reaction efficiency by reducing reaction time and improving selectivity. Key parameters include solvent polarity (e.g., dimethylformamide for solubility), temperature gradients (80–120°C), and controlled pressure. DOE (Design of Experiments) methodologies can statistically identify optimal molar ratios of reactants and catalysts . details MAS protocols for structurally related trifluoromethylphenyl compounds, achieving >90% yield with minimized side-product formation.
Basic: What analytical techniques are most reliable for confirming the structural identity and purity of this compound?
Answer:
- HPLC : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm.
- NMR : ¹H and ¹³C spectra validate the aromatic trifluoromethyl group (δ ~120 ppm for CF₃) and propionic acid backbone (δ 2.5–3.0 ppm for CH₂ groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z 218.17 for C₁₀H₉F₃O₂) .
Advanced: How can researchers resolve discrepancies in environmental persistence data for this compound?
Answer:
Discrepancies in environmental half-life (e.g., soil vs. aquatic systems) require comparative studies across matrices using isotopically labeled analogs (e.g., ¹⁴C-tagged derivatives). Advanced modeling tools like EPI Suite or QSAR (Quantitative Structure-Activity Relationship) predict degradation pathways, while experimental validation via LC-MS/MS monitors transformation products . highlights similar approaches for perfluoroalkyl substances (PFAS), emphasizing matrix-specific degradation kinetics.
Basic: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Answer:
Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Samples are analyzed via HPLC at intervals (e.g., 0, 7, 14 days) to track degradation. Thermal gravimetric analysis (TGA) determines decomposition thresholds, while differential scanning calorimetry (DSC) identifies phase transitions .
Advanced: What computational strategies predict the compound’s interactions with biological targets or environmental receptors?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. applies these methods to optimize trifluoromethylphenyl derivatives for reduced bioaccumulation potential .
Advanced: How should ecotoxicological studies be designed to evaluate bioaccumulation and trophic transfer?
Answer:
- Isotope Labeling : Use ¹⁹F-NMR or ¹⁴C-labeled compounds to track bioaccumulation in model organisms (e.g., Daphnia magna).
- Trophic Transfer Models : Expose predator-prey systems (e.g., algae → fish) and quantify tissue concentrations via LC-MS/MS.
- Metabolomics : Identify metabolic byproducts using high-resolution orbitrap MS .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can researchers validate the compound’s role as an intermediate in pharmaceutical synthesis?
Answer:
- Mechanistic Studies : Use in situ IR spectroscopy to monitor reaction intermediates during coupling reactions.
- Isotope Tracing : Incorporate deuterated analogs to track regioselectivity in drug precursor synthesis.
- Patent Analysis : Review disclosed synthetic routes for structurally related APIs (Active Pharmaceutical Ingredients) .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
Implement Process Analytical Technology (PAT) tools like inline Raman spectroscopy for real-time monitoring. Statistical process control (SPC) charts track critical quality attributes (CQAs), such as particle size distribution and crystallinity. emphasizes solvent engineering (e.g., switchable polarity solvents) to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
